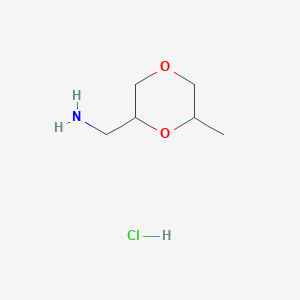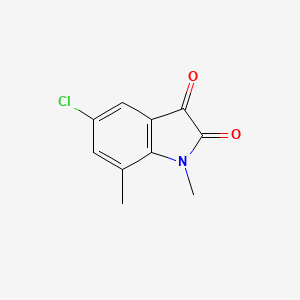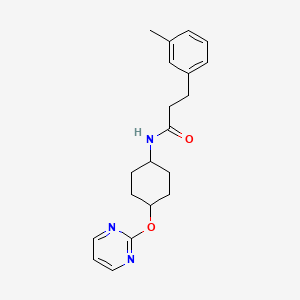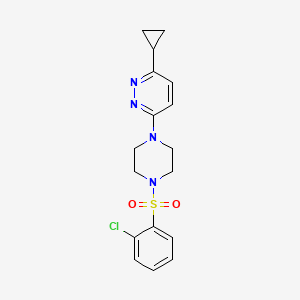![molecular formula C22H25NOS B2413799 1-((1R,5S)-3-(メチルチオ)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2,2-ジフェニルエタノン CAS No. 1795491-00-7](/img/structure/B2413799.png)
1-((1R,5S)-3-(メチルチオ)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2,2-ジフェニルエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)-2,2-diphenylethanone is a complex organic compound with a unique bicyclic structure
科学的研究の応用
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties.
作用機序
Target of Action
The compound, also known as TLL018, is a highly potent and selective inhibitor of Janus Kinases 1 (JAK1) and Tyrosine Kinase 2 (TYK2) . These kinases are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
TLL018 interacts with its targets, JAK1 and TYK2, by binding to them and inhibiting their activity. It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by TLL018 affects the signaling pathways of various proinflammatory cytokines. For instance, it exhibits potent cellular activity for JAK1-mediated IL-6 signaling . This inhibition can lead to a reduction in inflammation and other downstream effects associated with these pathways.
Pharmacokinetics
TLL018 is orally bioavailable, indicating that it can be absorbed effectively when administered orally . The compound demonstrates dose-dependent efficacy in in vivo arthritis animal models . .
Result of Action
The action of TLL018 leads to significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively mitigate the symptoms of autoimmune diseases such as rheumatoid arthritis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the diphenylethanone moiety: This can be done through Friedel-Crafts acylation or other suitable acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone: shares similarities with other bicyclic compounds such as tropane derivatives and other azabicyclo compounds.
Uniqueness
- The presence of the methylthio group and the diphenylethanone moiety distinguishes it from other similar compounds, potentially imparting unique biological and chemical properties.
特性
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c1-25-20-14-18-12-13-19(15-20)23(18)22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFDUDVWYXYKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2413717.png)
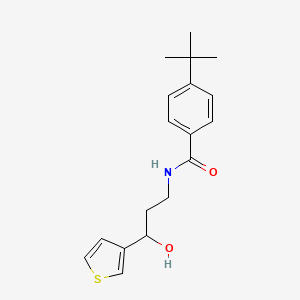
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![1-(morpholin-4-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2413728.png)
![6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2413732.png)
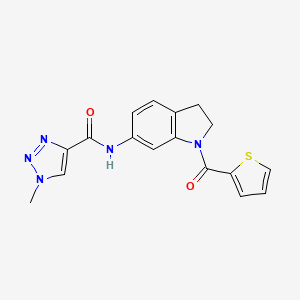
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2413734.png)
